Cas no 922102-96-3 (4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide)

4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide
- F2297-0026
- AKOS024637653
- 4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
- 922102-96-3
- 4-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
-
- インチ: 1S/C19H22N2O4S/c1-13-5-8-15(9-6-13)26(23,24)20-14-7-10-17-16(11-14)21(4)18(22)19(2,3)12-25-17/h5-11,20H,12H2,1-4H3
- InChIKey: GAWXKXQLHDUQIQ-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C)=CC=1)(NC1C=CC2=C(C=1)N(C)C(C(C)(C)CO2)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 374.13002836g/mol
- どういたいしつりょう: 374.13002836g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 620
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 84.1Ų
4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2297-0026-1mg |
4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide |
922102-96-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2297-0026-3mg |
4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide |
922102-96-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2297-0026-30mg |
4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide |
922102-96-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2297-0026-20mg |
4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide |
922102-96-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2297-0026-40mg |
4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide |
922102-96-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2297-0026-2μmol |
4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide |
922102-96-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2297-0026-20μmol |
4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide |
922102-96-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2297-0026-10mg |
4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide |
922102-96-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2297-0026-50mg |
4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide |
922102-96-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2297-0026-10μmol |
4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide |
922102-96-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide 関連文献
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamideに関する追加情報
4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide (CAS No. 922102-96-3): A Comprehensive Overview
4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide (CAS No. 922102-96-3) is a synthetic compound that has garnered significant attention in the pharmaceutical and medicinal chemistry fields due to its potential therapeutic applications. This compound belongs to the class of benzoxazepines, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.
The structure of 4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide is characterized by a benzene ring substituted with a methyl group and a sulfonamide moiety attached to the nitrogen atom of the benzoxazepine ring. The presence of multiple methyl groups and the oxo functionality contribute to its unique pharmacological profile. The compound's molecular formula is C20H26N2O3S, and its molecular weight is 378.50 g/mol.
In recent years, extensive research has been conducted to explore the potential therapeutic applications of 4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide. One of the key areas of interest is its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in both in vitro and in vivo models. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, 4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide has also demonstrated significant analgesic activity. Research has indicated that it can reduce pain perception by modulating the activity of nociceptive pathways in the central nervous system. This property is particularly relevant for the development of new pain management strategies that are effective and have fewer side effects compared to existing treatments.
The neuroprotective potential of 4-methyl-N-(3,3,5-trimethyl-4-o xo - 2 , 3 , 4 , 5 - tetrahydro - 1 , 5 - benz ox az epin - 7 - yl ) benz ene - 1 - sulf on amide has also been a focus of recent studies. Preclinical data suggest that this compound can protect neurons from oxidative stress and apoptosis induced by various neurotoxic agents. This makes it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
In addition to its biological activities, the pharmacokinetic properties of 4-methyl-N-(3 , 3 , 5 - trim ethyl - 4 - ox o - 2 , 3 , 4 , 5 - tet rahydr o - 1 , 5 - benz ox az epin - 7 - yl ) ben z ene - 1 - sulf on amide have been extensively studied. It has been found to have good oral bioavailability and a favorable pharmacokinetic profile in animal models. These characteristics are crucial for its potential use as an orally administered therapeutic agent.
The safety profile of 4-methyl-N-(3 , 3 , 5 - trim ethyl - 4 - ox o - 2 , 3 , 4 , 5 - tet rahydr o - 1 , 5 - benz ox az epin - 7 - yl ) ben z ene - 1 - sulf on amide has also been evaluated in preclinical studies. Toxicity assessments have shown that it is well-tolerated at therapeutic doses with minimal adverse effects. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.
In conclusion, 4-methyl-N-(3 , 3 , 5 - trim ethyl - 4 - ox o - 2 , 3 , 4 , 5 - tet rahydr o - 1 , 5 - benz ox az epin - 7 - yl ) ben z ene - 1 - sulf on amide (CAS No. 922102-96-3) represents a promising compound with diverse therapeutic potentials. Its anti-inflammatory, analgesic, and neuroprotective properties make it an attractive candidate for further development in pharmaceutical research. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical applications.
922102-96-3 (4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide) 関連製品
- 2034501-23-8(4-{4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]phenyl}morpholine)
- 2138535-79-0(5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine)
- 2244083-66-5(Benzenamine, 3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 885280-24-0(4-Thiazolemethanamine,2-(3-methoxyphenyl)-)
- 1481952-45-7(1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol)
- 1955556-86-1(ethyl N-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propylcarbamate)
- 77253-23-7(2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid)
- 13555-12-9(Benzene, 2-chloro-1,4,5-trifluoro-3-methoxy-)
- 393834-59-8(4-tert-butyl-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide)




